Alpha-Terpineol

Catalog No.
S598065
CAS No.
98-55-5
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alpha-Terpineol

CAS Number

98-55-5

Product Name

Alpha-Terpineol

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propan-2-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3

InChI Key

WUOACPNHFRMFPN-UHFFFAOYSA-N

solubility

1:8 OR MORE IN 50% ALCOHOL; SOL IN PROPYLENE GLYCOL
Very soluble in benzene, acetone
Very soluble in alcohol, ether
In water, 7100 mg/L at 25 °C
slightly soluble in glycerol and water
1 ml in 2 ml 70% alcohol; 1 ml in 4 ml 60% alcohol (in ethanol)

Synonyms

1-alpha-terpineol, alpha-terpineol, alpha-terpineol, sodium salt, D-alpha-terpineol, DL-alpha-terpineol, p-menth-1-en-8-ol

Canonical SMILES

CC1=CCC(CC1)C(C)(C)O

The exact mass of the compound Terpineol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m0.71 mg/ml at 25 °c1:8 or more in 50% alcohol; sol in propylene glycolvery soluble in benzene, acetonevery soluble in alcohol, etherin water, 7100 mg/l at 25 °cslightly soluble in water, soluble in oilssoluble (in ethanol)slightly soluble in glycerol and water1 ml in 2 ml 70% alcohol; 1 ml in 4 ml 60% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403665. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclohexane Monoterpenes - Supplementary Records. It belongs to the ontological category of terpineol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Alpha-Terpineol (α-Terpineol) is a naturally occurring monoterpene alcohol and is the most commercially significant isomer of terpineol. It is a primary component in the essential oils of plants like pine and eucalyptus and is characterized by a distinctive lilac or pine-like aroma. This aromatic profile makes it a widely used ingredient in perfumes, cosmetics, and flavorings. Beyond its sensory properties, Alpha-Terpineol serves as a versatile solvent for resins and coatings, an intermediate in chemical synthesis, and an active ingredient in cleaning agents and disinfectants due to its antimicrobial properties. It is typically produced by the hydration of α-pinene, a constituent of turpentine oil, or through the biotransformation of limonene.

Research Fit

1 Antimicrobial screening studies against Gram-positive pathogens including MRSA
2 Anti-inflammatory pathway research with macrophage cytokine modulation endpoints
3 Enantiomer-specific formulation studies; racemic and enantiopure forms available

Substituting Alpha-Terpineol with its isomers, such as beta-terpineol or gamma-terpineol, or with unrefined isomer mixtures, is often unfeasible in practice. The isomers possess distinct sensory profiles; Alpha-Terpineol is noted for its pleasant lilac-like scent, while beta-terpineol has a more woody, earthy aroma. This difference is critical in fragrance and flavor applications where a specific olfactory note is required. Furthermore, commercial terpineol is typically a mixture where Alpha-Terpineol is the major constituent, and the ratios of other isomers can vary, leading to batch-to-batch inconsistency in performance if not properly specified. While sharing the same chemical formula, the different positions of the double bond and hydroxyl group affect their physical properties and reactivity, impacting their performance as solvents or chemical intermediates. Therefore, for applications demanding reproducible aroma, consistent physical properties, and predictable reactivity, procuring a grade with a specified high purity of Alpha-Terpineol is necessary.

Substitution Risk

Linalool vs. Alpha-Terpineol Reported MIC endpoint against MRSA may differ by ≥2-fold; linalool may require higher concentrations and may not suppress IL-6 in macrophage assays.
α-Pinene vs. Alpha-Terpineol Antimicrobial coverage profile may narrow; α-pinene reported inactive against P. aeruginosa and shows weaker S. aureus potency.
1,8-Cineole vs. Alpha-Terpineol Fibroblast cytotoxicity ranking differs substantially; 1,8-cineole shows lower cytotoxicity but antimicrobial potency profile may not transfer directly.

Precursor Suitability: Higher Selectivity in Synthesis from d-Limonene Compared to Mixed Isomer Production

When synthesized from the widely available precursor d-limonene via Markovnikov addition with trifluoroacetic acid followed by hydrolysis, Alpha-Terpineol can be achieved with high selectivity. One practical, kilogram-scale synthesis reports an isolated yield of 76% with a final purity of 98%. In contrast, direct hydration of α-pinene or turpentine oil often produces a mixture of terpineol isomers, where Alpha-Terpineol is the major but not exclusive product. A Chinese patent demonstrates a method for synthesizing Alpha-Terpineol from limonene with a selectivity of over 65%.

Evidence DimensionProduct Selectivity and Purity from Limonene Precursor
Target Compound Data76% yield with 98% purity; >65% selectivity
Comparator Or BaselineGeneral synthesis from α-pinene/turpentine results in a mixture of isomers.
Quantified DifferenceAchieves high purity (98%) and high selectivity (>65-76%) for the alpha-isomer specifically.
ConditionsSynthesis via Markovnikov addition of d-limonene with trifluoroacetic acid, followed by hydrolysis.

For buyers requiring high-purity Alpha-Terpineol as a starting material, sourcing material produced via a high-selectivity route from limonene minimizes isomeric impurities that can affect downstream reactions and final product quality.

Anti-MRSA Potency
Head-to-head
MIC₉₀ 6.4 mg·mL⁻¹ vs Linalool >12.8 mg·mL⁻¹ ≥2.3×
Supports antimicrobial screening context against MRSA clinical isolates
Broth microdilution; 18 Korean MRSA strains; MIC₉₀ reported

Processability and Handling: Defined Melting Point Enables Use as a Phase-Change Solid

Pure Alpha-Terpineol is a solid at room temperature with a defined melting point ranging from 31-40°C. This contrasts with mixed isomer grades of terpineol, which are typically liquids with a broader melting or freezing range due to freezing-point depression. For instance, a mixture of isomers has a reported melting point of -35.9 to -28.2 °C. This property of pure Alpha-Terpineol allows for its use in applications where a solid form is advantageous for handling, storage, and controlled release in formulations.

Evidence DimensionMelting Point (°C)
Target Compound Data31–40 °C
Comparator Or BaselineMixed Isomers: -35.9 to -28.2 °C
Quantified DifferenceApproximately 60-70°C higher melting point than mixed isomers.
ConditionsStandard atmospheric pressure.

Procuring the solid, pure alpha-isomer provides handling and formulation options unavailable with liquid, mixed-isomer products, such as its use in solid formulations or applications requiring a phase change at a specific temperature.

Skin Pathogen Activity
Head-to-head
S. aureus MIC 6.4 vs α-Pinene 12.8 mg·mL⁻¹
P. aeruginosa: 3.2 vs >12.8 mg·mL⁻¹ (α-Pinene inactive)
Reported broader antimicrobial coverage than α-pinene and terpinolene
Broth microdilution; S. aureus, E. coli, P. aeruginosa panel

Formulation Stability: Higher Flash Point than Common Monoterpene Alcohol Substitutes

Alpha-Terpineol exhibits a flash point of 91°C. This is significantly higher than other commonly used monoterpene alcohols such as linalool, which has a flash point of 75°C. This higher flash point provides a greater margin of safety during handling, storage, and formulation, particularly in applications involving heat or potential ignition sources. The use of Alpha-Terpineol can contribute to formulating products with improved safety profiles and less stringent handling requirements compared to more volatile alternatives.

Evidence DimensionFlash Point (°C)
Target Compound Data91 °C
Comparator Or BaselineLinalool: 75 °C
Quantified Difference16°C higher than Linalool.
ConditionsClosed-cup method.

Selecting Alpha-Terpineol can simplify safety protocols and reduce risks associated with flammable materials in manufacturing and end-use, a critical consideration for industrial solvents and cleaning formulations.

Anti-Inflammatory Ranking
Class-level
Reported greatest overall effect among seven terpenes screened; IL-6 suppression confirmed in human macrophages
Supports anti-inflammatory pathway research; linalool and limonene did not suppress IL-6
Two independent studies; qualitative ranking; no single head-to-head IC₅₀ dataset for all comparators
Cytotoxicity Ranking
Head-to-head
High cytotoxicity tier ≈ Nerolidol
1,8-Cineole: lowest cytotoxicity of eight terpenes tested
Formulation context matters; may require cytotoxicity review for leave-on applications
Human fibroblast viability assay; 24 h exposure; rank-order comparison

High-Fidelity Fragrance Formulations

In applications where a specific lilac, floral, or clean pine note is essential, the defined and reproducible aroma of high-purity Alpha-Terpineol is critical. Unlike mixed-isomer products with variable, often woody or earthy off-notes, pure Alpha-Terpineol ensures batch-to-batch consistency in fine fragrances, cosmetics, and air care products.

Precursor for Terpinyl Ester Synthesis

Alpha-Terpineol is a direct precursor for the synthesis of terpinyl acetate, a valuable fragrance ingredient with a bergamot-like scent. Using high-purity Alpha-Terpineol as the starting material, as can be achieved through selective synthesis from limonene, ensures a cleaner reaction profile and higher yield of the desired ester, free from isomeric byproducts.

Specialty Solvent and Vehicle in Electronic Pastes

The defined physical properties of Alpha-Terpineol, including its solvency and viscosity, make it a suitable vehicle in the formulation of electronic pastes, such as those used for thick-film conductors. Its controlled evaporation rate and ability to dissolve resins are key performance attributes that would be compromised by the inconsistent properties of a mixed-isomer substitute.

Active Ingredient in Disinfectants and Industrial Cleaners

The documented antimicrobial efficacy of Alpha-Terpineol makes it a preferred active ingredient in disinfectants. Its higher flash point compared to other terpene alcohols provides a better safety profile for formulating industrial cleaning agents and degreasers, where solvent performance and safety are both primary procurement drivers.

Application Fit Matrix

Application
Selection Property
Validation Focus
Antimicrobial surface screening
MRSA-targeted MIC profile
Strain-panel MIC endpoint review
Topical formulation antimicrobial studies
Multi-strain potency profile
S. aureus and S. epidermidis MIC endpoints
Anti-inflammatory pathway research
Cytokine modulation profile
IL-6 and TNF-α suppression endpoints
Industrial biocide performance studies
Cytotoxicity-enhanced biocidal profile
Fibroblast cytotoxicity ranking context

Physical Description

Liquid; Liquid, Other Solid
Liquid
White solid with an odor of lilac; [HSDB] Some forms are liquid; [Merck Index] White low melting solid; mp = 31-32 deg C; [MSDSonline]
Liquid; [Sigma-Aldrich MSDS]
colourless, viscous liquid with a lilac-like odour

Color/Form

Colorless solid
Pure alpha-isomer is white, crystalline powder

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

154.135765193 Da

Monoisotopic Mass

154.135765193 Da

Boiling Point

218-221 °C

Heavy Atom Count

11

Taste

Lime (distilled)
Peach, floral (lilac) flavor
Sweet, lime taste

Density

0.935 at 20 °C/20 °C
0.930-0.936

LogP

2.98 (LogP)
2.98
log Kow = 2.98

Odor

Floral, lilac

Odor Threshold

Aroma threshold values: Detection: 280-350 ppb

Decomposition

When heated to decomp it emits acrid smoke and irritating fumes.

Melting Point

35-40 °C
Viscous at room temperature; mp: 40-41 °C /d-isomer/; congealing point: +2 °C

UNII

21334LVV8W

Related CAS

68540-43-2 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 2748 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 29 of 2748 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 2719 of 2748 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (82.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: alpha-Terpineol is a colorless to white solid. It has a floral lilac smell. It has a floral peach or lime taste. It is highly soluble in water. USE: alpha-Terpineol is an important commercial chemical. It is one of the most frequently used fragrances in soaps, perfumes and cosmetics. It is also used as a flavoring agent, disinfectant, antioxidant, and solvent. EXPOSURE: Workers that use or produce alpha-terpineol may breathe in mists or have direct skin contact. The general population may be exposed by eating food or drinking beverages that contain alpha-terpineol. Skin exposure will result from using some personal care products. If alpha-terpineol is released to the environment, it will be rapidly broken down in air. It will not be broken down by light. It will move into the air from soil and water surfaces. It is expected to move in soil. It will be broken down readily by microorganisms and may build up in aquatic organisms. RISK: Eye, nose, and throat irritation have occurred in humans exposed to alpha-terpineol. Allergic skin reactions have been reported in sensitive individuals. Damage to the lining of the throat and stomach followed by bleeding can occur if high concentrations of disinfectants containing alpha-terpineol are ingested. alpha-Terpineol did not cause lung tumors in mice exposed by injection. The potential for alpha-terpineol to cause tumors in other organs has not been assessed in laboratory animals. The potential for alpha-terpineol to cause infertility, abortion, or birth defects has not been evaluated in laboratory animals. The potential for alpha-terpineol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.04 [mmHg]
0.03 [mmHg]
VP: 5 mm Hg at 80 to 81 mm Hg /L-alpha-Terpineol/
0.0423 mm Hg at 24 °C

Pictograms

Irritant

Irritant

Other CAS

8000-41-7
8006-39-1
98-55-5
10482-56-1
68797-63-7
7785-53-7

Absorption Distribution and Excretion

... After iv injection of 0.1 mL/kg, death due to massive pulmonary edema occurred within minutes. In this animal blood and tissue levels of alpha-terpineol of between 150 and 300 ppm were observed. After smaller doses of pine oil (0.033 mL/kg), horses survived until euthanized up to 48 hr later. Blood levels of alpha-terpineol became undetectable in one of these animals after 2 hr, and no tissue levels were detected at postmortem....

Metabolism Metabolites

The metabolic fate of alpha-terpineol administered orally to male albino-rats was investigated, and its effects on the liver microsomal cytochrome-P-450 system were studied. For metabolic studies, alpha-terpineol was given once daily for 20 days at a dose of 600mg/kg bw; cytochrome-P-450 studies involved dosing for up to 9 days. ...The neutral fraction isolated showed the presence of one major (alpha-terpineol) and two minor compounds. One of the minor compounds was identified as p-menthane-1,2,8-triol. Further study revealed the presence of the methyl esters of oleuropeic-acid and dihydrooleuropeic-acid. Allylic oxidation of C-1 methyl esters appeared to be the major metabolic pathway. It was considered likely that the allylic methyl group at C-7 was oxidized prior to the reduction of the 1,2-double bond. Administration of alpha-terpineol increased the levels of liver microsomal cytochrome-P-450 by 72, 104, 90, 54, and 52% after 1, 2, 3, 6, and 9 days of dosing, respectively. A moderate incr was noted in the levels of liver microsomal NADPH-cytochrome-c-reductase during the first 3 days of repeated dosing. No significant effect was noted on cytochrome-b5 and NADH-cytochrome-c-reductase. The authors conclude that the allylic methyl oxidation of alpha-terpineol is the major route for its metabolic transformation in the rat. The reduction of the endocyclic double bond was specifically noted in the formation of dihydrooleuropeic-acid from oleuropeic-acid.
Biotransformation of alpha-terpineol by the common cutworm (Spodoptera litura) larvae was investigated. alpha-Terpineol was mixed in an artificial diet, and the diet was fed to the larvae (fourth-fifth instar) of S. litura. Metabolites were isolated from the frass and analyzed spectroscopically. Main metabolites were 7-hydroxy-alpha-terpineol (p-menth-1-ene-7,8-diol) and oleuropeic acid (8-hydroxy-p-menth-1-en-7-oic acid). Intestinal bacteria from the frass of larvae did not participate in the metabolism of alpha-terpineol. alpha-Terpineol was preferentially oxidized at the C-7 position (allylic methyl group) by S. litura larvae.
Details of the metabolism of alpha-terpineol by Pseudomonas incognita are presented. Degradation of alpha-terpineol by this organism resulted in the formation of a number of acidic and neutral metabolites. Among the acidic metabolites, beta-isopropyl pimelic acid, 1-hydroxy-4-isopropenyl-cyclohexane-1-carboxylic acid, 8-hydroxycumic acid, oleuropeic acid, cumic acid, and p-isopropenyl benzoic acid have been identified. Neutral metabolites identified were limonene, p-cymene-8-ol, 2-hydroxycineole, and uroterpenol. ... /I/t appears that P. incognita degrades alpha-terpineol by at least three different routes. While one of the pathways seems to operate via oleuropeic acid, a second may be initiated through the aromatization of alpha-terpineol. The third pathway may involve the formation of limonene from alpha-terpineol and its further metabolism.
In a minor pathway, the endocyclic alkene of alpha-terpineol is epoxidized and then hydrolysed to yield a triol metabolite 1,2,8-trihydroxy- para-menthane, which was also reported in humans after inadvertent oral ingestion of a pine-oil disinfectant containing alpha-terpineol.
Metabolized primarily by conjugation with glucuronic acid and excreted in urine. Oxidation of the allylic methyl group followed by hydrogenation to yield the corresponding saturated acid may occur.

Associated Chemicals

(L)-alpha-Terpineol; 10482-56-1

Wikipedia

Terpineol

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Denaturant; Solvent

Methods of Manufacturing

A common industrial method of alpha-terpineol synthesis consists of the hydration of alpha-pinene or turpentine oil with aqueous mineral acids to give crystalline cis-terpin hydrate (mp 117 °C), followed by partial dehydration to alpha-terpineol. Suitable catalysts are weak acids or acid-activated silica gel.
Isolation of d-alpha-terpineol from petitgrain oil; ... isolation from l-alpha-terpineol from long leaf pine oil; isolation of dl-alpha-terpineol from cajeput oil.
Extraction of essential oils, fractional distillation of pine oils, wood processing industry.
By heating terpin hydrate with phosphoric acid and distilling or with dilute sulfuric acid, using azeotropic separation; fractional distillation of pine oil. /Terpineol/
For more Methods of Manufacturing (Complete) data for alpha-Terpineol (7 total), please visit the HSDB record page.

General Manufacturing Information

Wholesale and Retail Trade
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Food, beverage, and tobacco product manufacturing
Paint and Coating Manufacturing
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-: ACTIVE
Terpineol: ACTIVE
3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, sodium salt (1:1), (1S)-: INACTIVE
Terpineol exists as three isomers: alpha-, beta-, and gamma-terpineol.

Analytic Laboratory Methods

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: alpha-terpineol; Matrix: water; Detection Limit: 10 ug/L.
Using GC/MS, alpha-terpineol was identified as an effluent chemical.
The simultaneous GC analysis based on both volatility and polarity constitutes is suitable for studying a complex mixt such as an essential oil. The splitting device here described allows a dual capillary column analysis after an on-column injection without any special instrument modification. Through a dual column analysis, a qualitative and quant evaluation of those components which coelute on a given stationary phase can be achieved and unknown coelution problems can be brought to light.

Clinical Laboratory Methods

After iv pine oil injection, alpha-terpineol recovered from equine tissues by extraction into heptane & GC detection, using either FID or pentafluoropropionic anhydride derivatization & ECD.
After inhalation expt with sandalwood oil and the pure fragrance cmpd coumarin and alpha-terpineol, substances were detected and measured in the blood samples of test animals (mice) using GC/MS (MID) in connection with GC/FTIR (SWC), GC/AES (carbon and oxygen trace) and FID/GC.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Chemical stability: Stable under recommended storage conditions.
1. Piechulla B, Bartelt R, Brosemann A, Effmert U, Bouwmeester H, Hippauf F, Brandt W. The α-Terpineol to 1,8-Cineole Cyclization Reaction of Tobacco Terpene Synthases. Plant Physiol. 2016 Dec;172(4):2120-2131. doi: 10.1104/pp.16.01378. Epub 2016 Oct 11. PMID: 27729471; PMCID: PMC5129724.

2. Dos Santos Negreiros P, da Costa DS, da Silva VG, de Carvalho Lima IB, Nunes DB, de Melo Sousa FB, de Souza Lopes Araújo T, Medeiros JVR, Dos Santos RF, de Cássia Meneses Oliveira R. Antidiarrheal activity of α-terpineol in mice. Biomed Pharmacother. 2019 Feb;110:631-640. doi: 10.1016/j.biopha.2018.11.131. Epub 2018 Dec 9. PMID: 30540974.

3. Zhang C, Li M, Zhao GR, Lu W. Alpha-Terpineol production from an engineered Saccharomyces cerevisiae cell factory. Microb Cell Fact. 2019 Sep 23;18(1):160. doi: 10.1186/s12934-019-1211-0. PMID: 31547812; PMCID: PMC6757357.

4. da Silva MT, Marques RB, Batista-Lima FJ, Soares MA, Dos Santos AA, Magalhães PJ, de Assis Oliveira F, de Castro Almeida FR. α-Terpineol Induces Gastric Retention of Liquids by Inhibiting Vagal Parasympathetic Pathways in Rats. Planta Med. 2016 Oct;82(15):1329-1334. doi: 10.1055/s-0042-104657. Epub 2016 Apr 28. PMID: 27124242.

5. Lee SY, Kim SH, Hong CY, Park SY, Choi IG. Biotransformation of (-)-α-pinene and geraniol to α-terpineol and p-menthane-3,8-diol by the white rot fungus, Polyporus brumalis. J Microbiol. 2015 Jul;53(7):462-7. doi: 10.1007/s12275-015-5081-9. Epub 2015 Jun 27. PMID: 26115995.

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